molecular formula C11H10O2 B2614476 2-Benzofurancarboxaldehyde, 6,7-dimethyl- CAS No. 289892-04-2

2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Cat. No.: B2614476
CAS No.: 289892-04-2
M. Wt: 174.199
InChI Key: YUEOPAGLOUTHQA-UHFFFAOYSA-N
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Description

2-Benzofurancarboxaldehyde, 6,7-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 6th and 7th positions and an aldehyde group at the 2nd position. This compound is known for its pale-yellow to yellow-brown solid form .

Preparation Methods

The synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- typically involves the reaction of 6,7-dimethylbenzofuran with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the benzofuran derivative reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2nd position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Benzofurancarboxaldehyde, 6,7-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzofurancarboxaldehyde, 6,7-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use, and further research is needed to elucidate these mechanisms in detail .

Comparison with Similar Compounds

2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be compared with other benzofuran derivatives, such as:

This compound’s unique structure, with both methyl groups and an aldehyde group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-Benzofurancarboxaldehyde, 6,7-dimethyl- (CAS Number: 289892-04-2) is a compound belonging to the benzofuran family. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10O2
  • Molecular Weight : 174.20 g/mol
  • Boiling Point : Data not specified in the sources.

Biological Activities

Research indicates that 2-benzofurancarboxaldehyde derivatives exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds similar to 2-benzofurancarboxaldehyde possess significant antimicrobial properties against various bacterial strains. For example, benzofuran derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of antimicrobial efficacy .
  • Antioxidant Properties :
    • The antioxidant capacity of benzofuran derivatives has been evaluated through various assays (e.g., DPPH scavenging assay). These compounds can neutralize free radicals, suggesting potential applications in oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Research has indicated that certain benzofuran derivatives can modulate inflammatory pathways. In vitro studies have shown that these compounds reduce the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies have demonstrated that 2-benzofurancarboxaldehyde exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation .

The biological activities of 2-benzofurancarboxaldehyde are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor Modulation : Benzofuran derivatives may also interact with neurotransmitter receptors, influencing pathways related to mood disorders and neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various benzofuran derivatives, including 2-benzofurancarboxaldehyde, against E. coli and S. aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL .
  • Cytotoxicity Assessment :
    • In a study focusing on breast cancer cell lines (MCF-7), treatment with 2-benzofurancarboxaldehyde resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 30 µM .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges free radicals in DPPH assay
Anti-inflammatoryReduces pro-inflammatory cytokine production
CytotoxicityInduces apoptosis in breast cancer cells

Properties

IUPAC Name

6,7-dimethyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOPAGLOUTHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(O2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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